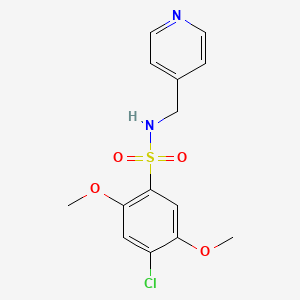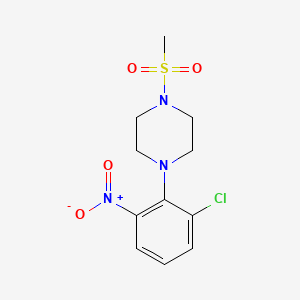
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). It was first synthesized by Pfizer in 2004 and has since been extensively studied for its potential applications in treating various autoimmune diseases.
Mechanism of Action
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines. By inhibiting the activity of JAKs, this compound can effectively block the downstream signaling pathways of cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In addition, it has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity for JAKs and its favorable safety profile. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential for combination therapy with other drugs for enhanced efficacy.
3. Exploration of the potential for this compound in treating other autoimmune diseases.
4. Investigation of the potential for this compound in treating other inflammatory conditions such as cancer and cardiovascular disease.
5. Further studies on the safety and pharmacokinetics of this compound in humans.
Synthesis Methods
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-pyridinemethanol to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in treating various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.
properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-3-5-16-6-4-10/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPMUOZYOZNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5064522.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)